molecular formula C25H17N3O3S B2502884 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide CAS No. 477545-70-3

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide

Cat. No.: B2502884
CAS No.: 477545-70-3
M. Wt: 439.49
InChI Key: HJPVENKXMMNMDA-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindolinone core, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the fields of oncology and infectious diseases.

    Industry: The compound’s properties make it useful in material science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide: Similar structure but lacks the thiazole ring.

    N-(4,5-diphenylthiazol-2-yl)acetamide: Similar structure but lacks the isoindolinone moiety.

Uniqueness

What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide apart is the combination of the isoindolinone and thiazole rings, which imparts unique chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S/c29-20(15-28-23(30)18-13-7-8-14-19(18)24(28)31)26-25-27-21(16-9-3-1-4-10-16)22(32-25)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPVENKXMMNMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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